7-Methyl-1,7-naphthyridin-8(7H)-one is a bicyclic heterocyclic compound containing a fused pyridine and pyridone ring system. It serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential biological activity. While no papers specifically focusing on 7-methyl-1,7-naphthyridin-8(7H)-one were provided, several papers detail the synthesis and properties of closely related 1,7-naphthyridine derivatives. These derivatives often feature various substituents on the ring system, highlighting the versatility of this scaffold in medicinal chemistry. [, , , ]
7-Methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique structure that includes a methyl group at the 7-position of the naphthyridine ring. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science. It is identified by the chemical formula and has the CAS number 19693-56-2.
The compound is classified as a naphthyridine, which is a bicyclic aromatic compound containing nitrogen atoms in the rings. Naphthyridines are known for their diverse biological activities and serve as important scaffolds in drug development. The specific classification of 7-Methyl-1,7-naphthyridin-8(7H)-one highlights its position within the broader category of heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their varied biological properties.
The synthesis of 7-Methyl-1,7-naphthyridin-8(7H)-one typically involves cyclization reactions from appropriate precursors. One common synthetic route includes:
For industrial production, optimizing these synthetic routes is essential for achieving higher yields and purity. This may involve adjusting reaction conditions such as temperature, pressure, and the use of specific catalysts.
The molecular structure of 7-Methyl-1,7-naphthyridin-8(7H)-one can be represented as follows:
InChI=1S/C9H8N2O/c1-11-6-4-7-3-2-5-10-8(7)9(11)12/h2-6H,1H3BWRJYJNCMGNOEG-UHFFFAOYSA-NThe structural features include a naphthyridine core with a methyl group at position 7 and a carbonyl group at position 8. This specific arrangement influences both its chemical reactivity and biological activity.
7-Methyl-1,7-naphthyridin-8(7H)-one can undergo several types of chemical reactions:
The specific products formed depend on the conditions and reagents used in each reaction.
The mechanism of action for 7-Methyl-1,7-naphthyridin-8(7H)-one involves its interaction with biological macromolecules such as enzymes and receptors. The compound may modulate various biological pathways by binding to these targets, potentially altering their activity. This interaction is critical in understanding its potential therapeutic applications.
Key chemical properties include:
These properties are essential for predicting how the compound will behave in different environments and applications .
7-Methyl-1,7-naphthyridin-8(7H)-one has several potential applications:
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7